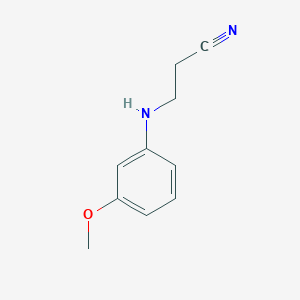
3,4-dihydro-2H-chromen-3-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-2H-chromen-3-ylmethanol: is an organic compound belonging to the class of chromenes Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of a hydroxymethyl group attached to the third carbon of the chromene ring
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dihydro-2H-chromen-3-one, which serves as the precursor.
Reduction: The ketone group in 3,4-dihydro-2H-chromen-3-one is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydroxymethylation: The hydroxyl group is then converted to a hydroxymethyl group through a hydroxymethylation reaction. This can be achieved using formaldehyde (HCHO) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
化学反应分析
Types of Reactions:
3,4-Dihydro-2H-chromen-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 3,4-Dihydro-2H-chromen-3-carboxylic acid.
Reduction: 3,4-Dihydro-2H-chromen-3-ylmethane.
Substitution: Various substituted chromenes depending on the nucleophile used.
科学研究应用
Chemistry:
3,4-Dihydro-2H-chromen-3-ylmethanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology:
In biological research, this compound is studied for its potential biological activities. It may exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in pharmacological studies.
Medicine:
The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other industrial products.
作用机制
The mechanism of action of 3,4-dihydro-2H-chromen-3-ylmethanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
Chromene: The parent compound of 3,4-dihydro-2H-chromen-3-ylmethanol, lacking the hydroxymethyl group.
3,4-Dihydro-2H-chromen-3-one: The ketone precursor used in the synthesis of this compound.
3,4-Dihydro-2H-chromen-3-carboxylic acid: The oxidation product of this compound.
Uniqueness:
This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3,4-dihydro-2H-chromen-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8,11H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDSWAQIQZFOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383682 |
Source


|
| Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76727-28-1 |
Source


|
| Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What does the research tell us about how (3R)-3,4-dihydro-2H-chromen-3-ylmethanol interacts with the HIV-1 IN core domain?
A1: The research paper titled "HIV-1 IN core domain in complex with (3R)-3,4-dihydro-2H-chromen-3-ylmethanol" [] focuses on the structural analysis of the interaction. It presents the crystallographic structure of the HIV-1 integrase (IN) core domain bound to the compound (3R)-3,4-dihydro-2H-chromen-3-ylmethanol. This structural information provides valuable insights into the binding mode of the compound within the active site of the enzyme. Understanding this interaction at a molecular level is crucial for developing antiviral drugs targeting HIV-1 integrase.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)
![(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363906.png)

![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)

![N-[4-anilino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]-N-methylamine](/img/structure/B1363926.png)



